molecular formula C10H14N2O2S B12217188 3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide

3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B12217188
M. Wt: 226.30 g/mol
InChI Key: DVVXIOHKCDBFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C10H14N2O2S It is known for its unique structure, which includes a pyridine ring attached to a tetrahydrothiophene ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of pyridine-3-methanamine with tetrahydrothiophene 1,1-dioxide. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its sulfone group and pyridine ring make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine

InChI

InChI=1S/C10H14N2O2S/c13-15(14)5-3-10(8-15)12-7-9-2-1-4-11-6-9/h1-2,4,6,10,12H,3,5,7-8H2

InChI Key

DVVXIOHKCDBFPZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.